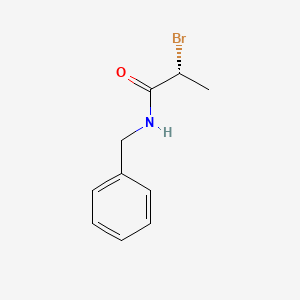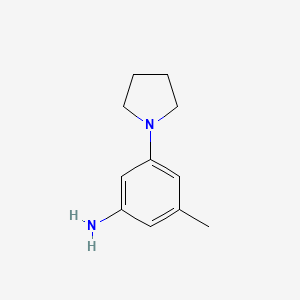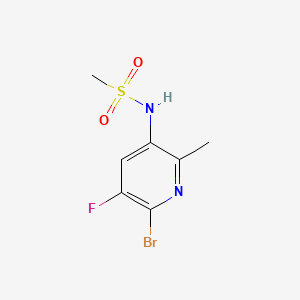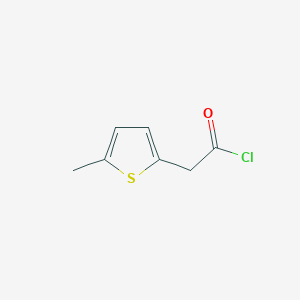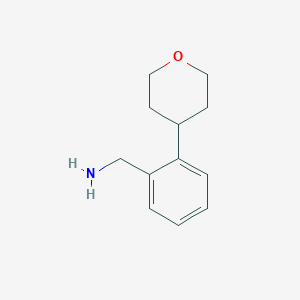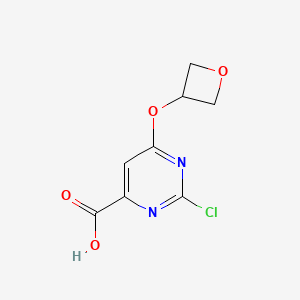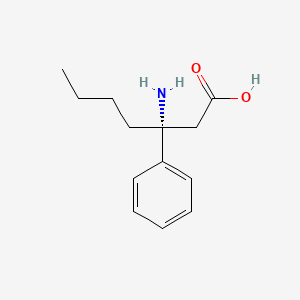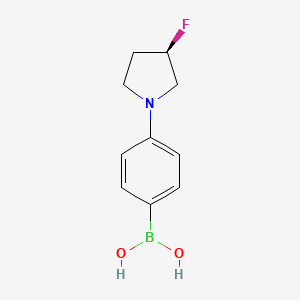
(R)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the fluoropyrrolidine moiety onto a phenylboronic acid scaffold. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide, followed by reductive amination with p-anisaldehyde to produce the desired intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boronate complexes.
Substitution: Nucleophilic substitution reactions involving the fluoropyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate complexes, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
- Polyfunctionalised 3-fluoropyrroles
- Fluorinated pyridines
Uniqueness: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its specific fluoropyrrolidine structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to form stable boronate complexes and its high reactivity in substitution reactions make it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H13BFNO2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m1/s1 |
Clé InChI |
ZWPBPJKLTPTHGZ-SECBINFHSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)N2CC[C@H](C2)F)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


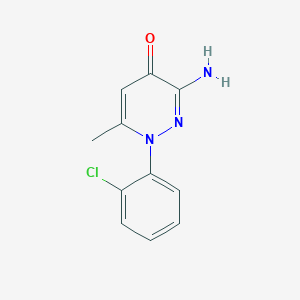
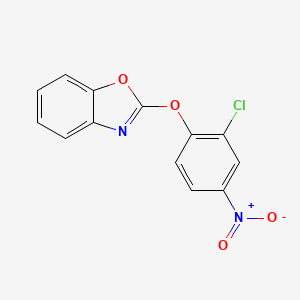
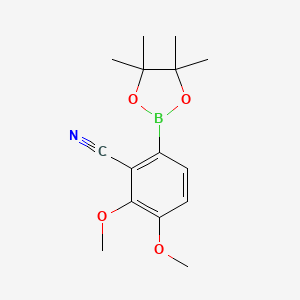
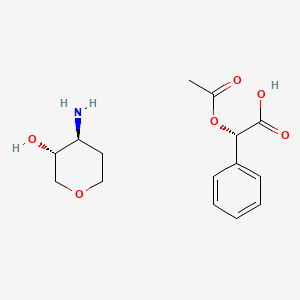

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
